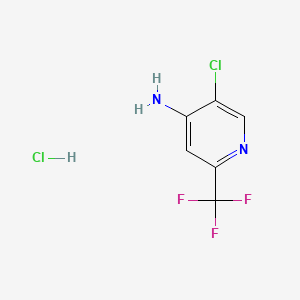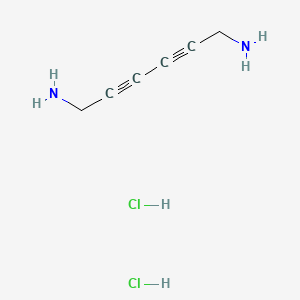
Hexa-2,4-diyne-1,6-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-diyne-1,6-diamine dihydrochloride is a chemical compound with the molecular formula C₆H₈N₂·2HCl. It is a diamine derivative characterized by the presence of two amine groups attached to a hexadiyne backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst . The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2,4-diyne-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Hexa-2,4-diyne-1,6-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of hexa-2,4-diyne-1,6-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: A similar diamine with a saturated hydrocarbon chain.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
Hexa-2,4-diyne-1,6-diamine dihydrochloride is unique due to its conjugated diyne structure, which imparts distinct chemical reactivity and biological activity compared to its saturated and hydroxylated counterparts. This uniqueness makes it valuable in specialized research applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C6H10Cl2N2 |
|---|---|
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
hexa-2,4-diyne-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6-8;;/h5-8H2;2*1H |
Clé InChI |
FHXMSMAACSVSMZ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#CCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



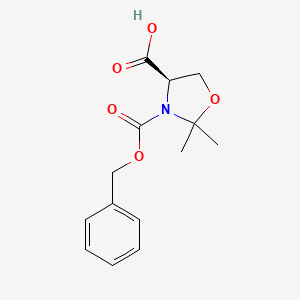
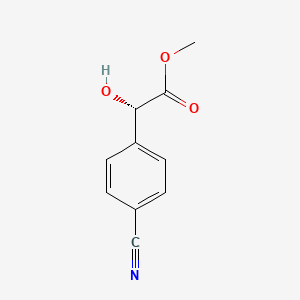
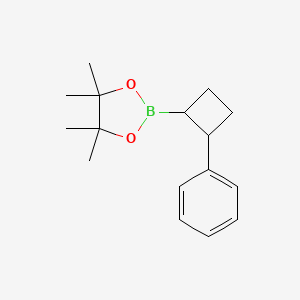
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
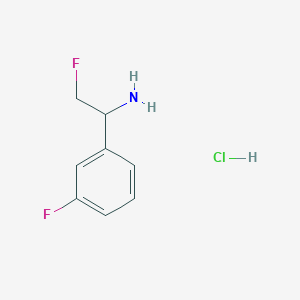
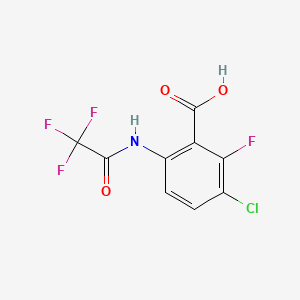
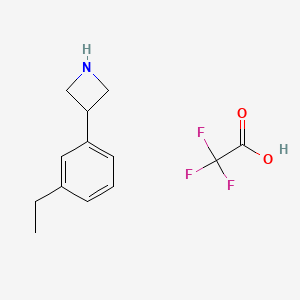
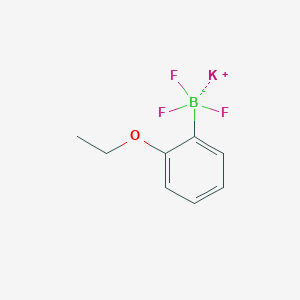
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
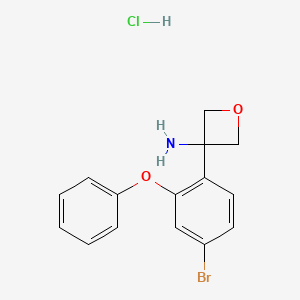
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
